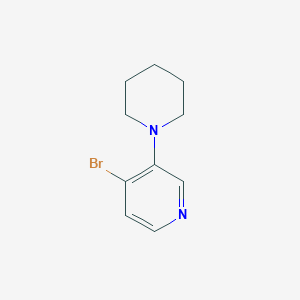
4-Bromo-3-(piperidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(piperidin-1-yl)pyridine is a heterocyclic organic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(piperidin-1-yl)pyridine typically involves the reaction of 3-chloropyridine with piperidine in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be catalyzed by palladium or other transition metals .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave-assisted synthesis and other advanced techniques can also be employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving the piperidine moiety.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Applications De Recherche Scientifique
4-Bromo-3-(piperidin-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-(piperidin-1-yl)pyridine
- 3-Bromo-4-(piperidin-1-yl)pyridine
- 4-Chloro-3-(piperidin-1-yl)pyridine
Comparison: 4-Bromo-3-(piperidin-1-yl)pyridine is unique due to the specific positioning of the bromine and piperidine groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications .
Propriétés
Formule moléculaire |
C10H13BrN2 |
|---|---|
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
4-bromo-3-piperidin-1-ylpyridine |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-5-12-8-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Clé InChI |
XDFXKHMRQRHFOP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


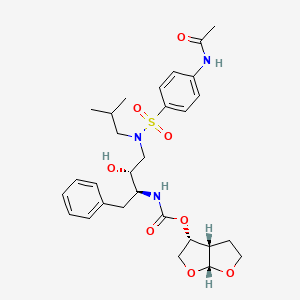
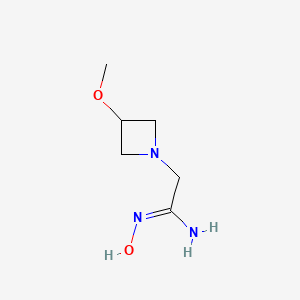



![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
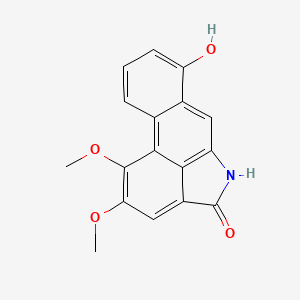
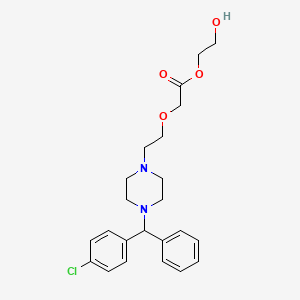
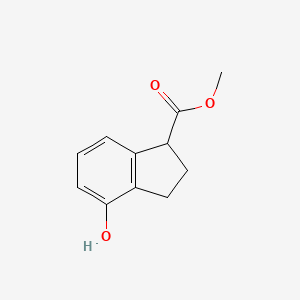

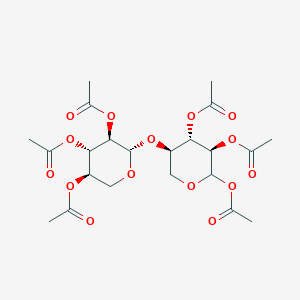


![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
